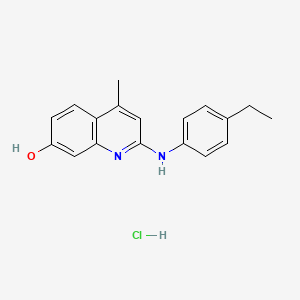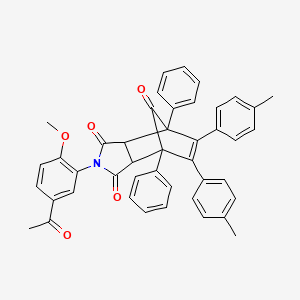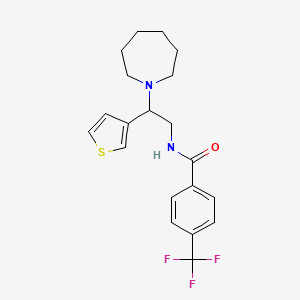
2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylaniline and 4-methylquinoline.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Key Reactions: The key reactions in the synthesis include nucleophilic substitution, cyclization, and reduction processes. For example, the reaction of 4-ethylaniline with 4-methylquinoline under acidic conditions can lead to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interfere with enzyme activity, affecting various biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylanilino)-4-methylquinolin-7-ol
- 2-(4-Ethylanilino)-4-chloroquinolin-7-ol
- 2-(4-Ethylanilino)-4-methylquinolin-7-amine
Uniqueness
2-(4-Ethylanilino)-4-methylquinolin-7-ol;hydrochloride stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C18H19ClN2O |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
2-(4-ethylanilino)-4-methylquinolin-7-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O.ClH/c1-3-13-4-6-14(7-5-13)19-18-10-12(2)16-9-8-15(21)11-17(16)20-18;/h4-11,21H,3H2,1-2H3,(H,19,20);1H |
Clé InChI |
PMDDQXCWDHUJJW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC2=NC3=C(C=CC(=C3)O)C(=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B10796664.png)

![2-methyl-N-(2-(piperidin-1-yl)ethyl)benzo[h]quinolin-4-amine](/img/structure/B10796678.png)
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10796679.png)
![5-[[1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10796689.png)
![5-(5-bromo-2-methoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B10796701.png)

![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)
![3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B10796725.png)
![N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796749.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-5,5-dioxo-4,5-dihydro-5lambda-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10796750.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B10796755.png)
![2-[4-(Fluoro)anilino]-3-phenyl-5,7-diaminoquinoxaline](/img/structure/B10796756.png)
